4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride
Overview
Description
4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride is a chemical compound with a molecular formula of C9H15ClN2 It is characterized by the presence of a hydrazinylmethyl group attached to an aniline ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride typically involves the reaction of 4-chloromethyl-N,N-dimethylaniline with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product, 4-(Hydrazinylmethyl)-N,N-dimethylaniline, is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride has several scientific research applications:
Medicinal Chemistry: The hydrazinylmethyl group can participate in various reactions, making it a potential scaffold for designing new drugs.
Material Science: The nitrile group and aromatic ring system can contribute to interesting electronic and structural properties, potentially useful for developing novel materials with specific functionalities.
Biological Research: The compound’s ability to form hydrazones makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride involves its interaction with molecular targets through the hydrazinyl group. This group can form covalent bonds with various biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Hydrazinylmethyl)benzonitrile hydrochloride: Similar in structure but with a nitrile group instead of dimethyl groups.
4-(Hydrazinylmethyl)aniline hydrochloride: Lacks the dimethyl substitution on the aniline ring.
Uniqueness
4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride is unique due to the presence of both the hydrazinylmethyl group and the dimethyl substitution on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(hydrazinylmethyl)-N,N-dimethylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12(2)9-5-3-8(4-6-9)7-11-10;/h3-6,11H,7,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBGKBIGBDISHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918505 | |
Record name | 4-(Hydrazinylmethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93335-92-3 | |
Record name | p-Toluidine, N,N-dimethyl-alpha-hydrazino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093335923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Hydrazinylmethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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